molecular formula C23H20N2O2 B2808703 2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione CAS No. 866051-27-6

2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione

Cat. No.: B2808703
CAS No.: 866051-27-6
M. Wt: 356.425
InChI Key: XKORRSVKSHMDSO-UHFFFAOYSA-N
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Description

2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant in both biological and pharmaceutical contexts due to their diverse range of applications. The structure of this compound includes an isoindole-1,3-dione core with a 1,2-diphenylethylamino substituent, making it a versatile molecule for various chemical reactions and applications .

Scientific Research Applications

2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

The synthesis of 2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method includes the reaction of phthalic anhydride with 1,2-diphenylethylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene, with the addition of a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:

This compound stands out due to its unique substituent, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(1,2-diphenylethylamino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22-19-13-7-8-14-20(19)23(27)25(22)16-24-21(18-11-5-2-6-12-18)15-17-9-3-1-4-10-17/h1-14,21,24H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKORRSVKSHMDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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